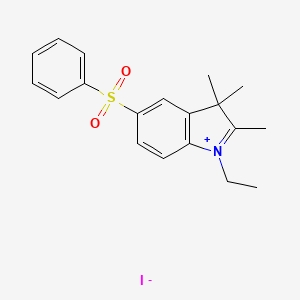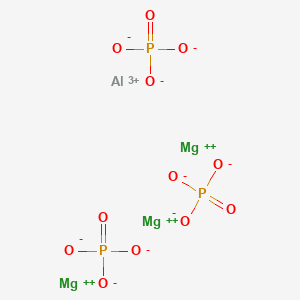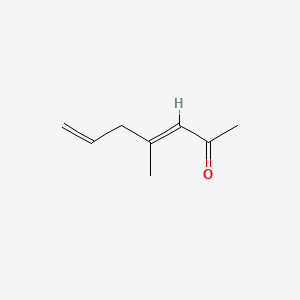![molecular formula C15H30S B13811504 [2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
[2-(Heptylthio)ethyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Heptylthio)ethyl]cyclohexane: is an organic compound with the molecular formula C15H30S and a molecular weight of 242.46 g/mol It is characterized by a cyclohexane ring substituted with a heptylthio group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Heptylthio)ethyl]cyclohexane typically involves the reaction of cyclohexane with heptylthiol and ethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Heptylthio)ethyl]cyclohexane can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler hydrocarbons by breaking the sulfur-carbon bonds.
Substitution: It can participate in substitution reactions where the heptylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the heptylthio group.
Scientific Research Applications
Chemistry: In chemistry, [2-(Heptylthio)ethyl]cyclohexane is used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic pathways .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its effects on biological systems and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its properties make it suitable for applications in manufacturing processes .
Mechanism of Action
The mechanism by which [2-(Heptylthio)ethyl]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- [2-(Heptylsulfanyl)ethyl]cyclohexane
- 2-Cyclohexylethyl(heptyl) sulfide
- Cyclohexane, [2-(heptylthio)ethyl]-
Comparison: Compared to similar compounds, [2-(Heptylthio)ethyl]cyclohexane is unique due to its specific substitution pattern and the presence of both a heptylthio group and an ethyl group on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C15H30S |
|---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
2-heptylsulfanylethylcyclohexane |
InChI |
InChI=1S/C15H30S/c1-2-3-4-5-9-13-16-14-12-15-10-7-6-8-11-15/h15H,2-14H2,1H3 |
InChI Key |
VVIKGNXSVFNZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




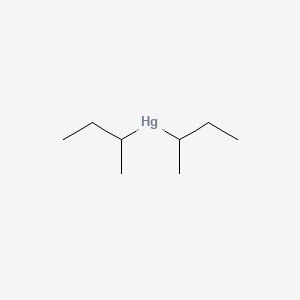
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
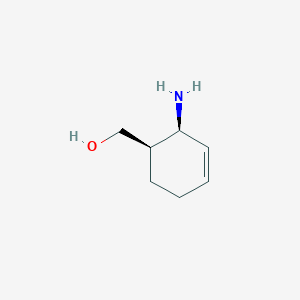
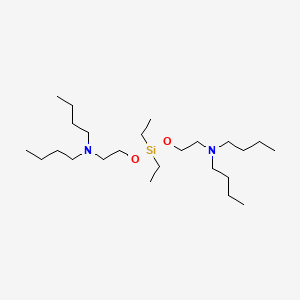
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
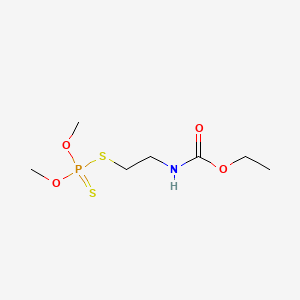

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
